3-chloro-4-methylpentan-2-one

Description

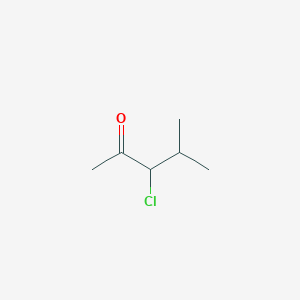

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBUMMGFVTVKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2907-70-2 | |

| Record name | 3-chloro-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-chloro-4-methylpentan-2-one. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines computational data with established principles of organic chemistry to offer a detailed profile of this compound. The guide covers its physicochemical properties, plausible synthetic routes, expected reactivity, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this document includes diagrammatic representations of a probable synthetic pathway and a typical reaction mechanism, generated using the DOT language, to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound is an α-chloro ketone, a class of organic compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a chlorine atom adjacent to the carbonyl group imparts a unique reactivity profile, making them valuable precursors for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds of medicinal interest. This guide aims to consolidate the available information on this compound to support further research and development activities.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. It is important to note that while computational data is available, experimental values for several key properties such as boiling point, melting point, and density are not readily found in the literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2907-70-2[1] |

| Molecular Formula | C₆H₁₁ClO[1] |

| Molecular Weight | 134.60 g/mol [1] |

| Canonical SMILES | CC(C)C(C(=O)C)Cl[1] |

| InChI Key | OLBUMMGFVTVKFF-UHFFFAOYSA-N[1] |

| Synonyms | 3-Chloro-4-methyl-2-pentanone, 2-Pentanone, 3-chloro-4-methyl-[1] |

Table 2: Computed and Experimental Physicochemical Properties of this compound

| Property | Value | Type | Source |

| Molecular Weight | 134.60 g/mol | Computed | PubChem[1] |

| Monoisotopic Mass | 134.0498427 Da | Computed | PubChem[1] |

| Boiling Point | 427.10 K | Calculated | Cheméo |

| Melting Point | N/A | Experimental | ChemSrc[2] |

| Density | N/A | Experimental | ChemSrc[2] |

| Solubility | Log10(WS) = -1.64 | Calculated | Cheméo |

| LogP (Octanol/Water) | 1.839 | Calculated | Cheméo |

| Polar Surface Area | 17.1 Ų | Computed | PubChem[1] |

| Kovats Retention Index | 850 | Experimental | PubChem[1] |

Synthesis and Experimental Protocols

General Synthetic Approach: α-Chlorination of a Ketone

The α-chlorination of a ketone can be achieved under acidic or basic conditions, or through the use of various chlorinating agents. A common laboratory-scale method involves the formation of an enol or enolate intermediate, which then reacts with a chlorine source.

Caption: General synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative procedure for the α-chlorination of a ketone and has not been specifically optimized for this compound.

Materials:

-

4-methylpentan-2-one

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and a dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation or chromatography equipment for purification

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpentan-2-one in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled solution. The reaction may be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) to neutralize any acidic byproducts.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Reactivity and Potential Signaling Pathways

General Reactivity of α-Chloro Ketones

The reactivity of this compound is dominated by the presence of the α-chloro ketone functionality. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This often leads to the displacement of the chloride ion.

Common reactions of α-chloro ketones include:

-

Nucleophilic Substitution: A wide variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.

-

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives.

-

Formation of Heterocycles: α-Halo ketones are key starting materials for the synthesis of various heterocycles, such as oxazoles, imidazoles, and thiazoles, through condensation reactions with appropriate binucleophiles.

Caption: Reactivity of this compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its significance is primarily as a synthetic intermediate rather than a bioactive molecule itself.

Spectroscopic Data

Table 3: Available Spectroscopic Data for this compound

| Spectrum Type | Data Availability | Source |

| ¹³C NMR | Spectrum available | SpectraBase[3], PubChem[1] |

| ¹H NMR | No data available | - |

| Mass Spectrometry | Kovats Retention Index available | PubChem[1] |

| IR Spectroscopy | No data available | - |

The lack of readily available ¹H NMR and IR spectra highlights the limited characterization of this compound in the public domain.

Safety Information

Based on GHS classifications, this compound is considered a hazardous substance.

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[1] |

| Acute toxicity, oral | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |

| Acute toxicity, inhalation | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated ketone with significant potential as a synthetic building block. While there is a scarcity of experimentally determined physicochemical data, computational models and the well-understood chemistry of α-chloro ketones provide a solid foundation for its use in research and development. This guide has summarized the available information and provided a framework for its synthesis and expected reactivity. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

An In-depth Technical Guide to 3-chloro-4-methylpentan-2-one

CAS Number: 2907-70-2

This technical guide provides a comprehensive overview of 3-chloro-4-methylpentan-2-one, a halogenated ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available physicochemical data, outlines general experimental protocols for the synthesis and reactivity of α-haloketones, and discusses their potential toxicological and pharmacological relevance.

Physicochemical and Spectroscopic Data

While experimental data for this compound is limited in publicly available literature, the following tables summarize its known identifiers and physicochemical properties. Where experimental values are unavailable, calculated estimates for related isomers are provided for reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2907-70-2[1][2] |

| Molecular Formula | C6H11ClO[1] |

| Molecular Weight | 134.60 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC(C)C(C(=O)C)Cl[1] |

| InChI | InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3[1] |

| InChIKey | OLBUMMGFVTVKFF-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 4-chloro-2-methyl-3-pentanone (Isomer) |

| Boiling Point | Not available | 427.10 K (154.0 °C) (Calculated)[3] |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

Spectroscopic Data Summary:

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of α-haloketones provides a likely pathway.[8][9]

General Synthesis of α-Chloroketones

The most common method for the synthesis of α-chloroketones is the direct α-halogenation of the corresponding ketone.[8] This reaction typically proceeds through an enol or enolate intermediate, which then reacts with a chlorinating agent.

Experimental Protocol: General α-Chlorination of a Ketone

-

Enolization: The starting ketone, 4-methyl-2-pentanone, is treated with an acid or base catalyst to promote the formation of the corresponding enol or enolate.

-

Chlorination: A chlorinating agent, such as chlorine (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS), is introduced to the reaction mixture. The choice of chlorinating agent and reaction conditions (solvent, temperature) can influence the selectivity and yield of the desired α-chloro product.

-

Work-up and Purification: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or chromatography to isolate the this compound.

Reactivity of α-Haloketones

α-Haloketones are versatile synthetic intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[9][10] This dual reactivity allows for a wide range of transformations.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups at the α-position.

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

-

Formation of Heterocycles: α-Haloketones are key building blocks for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which are of medicinal interest.[9][10]

Applications in Drug Development

α-Haloketones are valuable intermediates in the synthesis of pharmaceutically active compounds.[10][11] They serve as precursors for the construction of complex molecular architectures found in various drug classes. For instance, chiral α-chloroketones are key building blocks for the synthesis of HIV protease inhibitors like atazanavir (B138) and darunavir.[12][13][14] The reactivity of the α-halo group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Toxicological and Biological Activity Profile

Specific toxicological data for this compound is limited. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Table 3: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor[1] |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1] |

The toxicity of α,β-unsaturated ketones, a related class of compounds, has been studied, with the nasal cavity being a primary target organ for toxicity in animal studies.[15] The reactivity of α-diketones, another related class, has been linked to respiratory toxicity.[16] Given the structural alerts present in this compound, appropriate safety precautions should be taken during handling and use.

Conclusion

This compound is a halogenated ketone with potential applications as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be inferred from the well-established chemistry of α-haloketones. Further research is warranted to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and thoroughly evaluate its toxicological and pharmacological profile. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.

References

- 1. This compound | C6H11ClO | CID 11815886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-4-methyl-2-pentanone | CAS#:2907-70-2 | Chemsrc [chemsrc.com]

- 3. 3-Pentanone, 4-chloro-2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. spectrabase.com [spectrabase.com]

- 5. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-chloro-4-methylpentan-2-one: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-4-methylpentan-2-one, a halogenated ketone with significant potential as a versatile intermediate in organic synthesis. Belonging to the class of α-chloroketones, this compound features two adjacent electrophilic centers, rendering it a valuable building block for the construction of more complex molecular architectures, including heterocyclic scaffolds relevant to medicinal chemistry. This document details its physicochemical properties, provides a representative synthetic protocol, explores its chemical reactivity, and discusses its applications in modern synthetic chemistry.

Core Properties and Data

This compound is a chiral α-chloroketone. Its structure and key physicochemical properties are summarized below. The data presented is a combination of experimental and computed values, providing a thorough profile of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3-Chloro-4-methyl-2-pentanone | [PubChem][1] |

| CAS Number | 2907-70-2 | [PubChem][1] |

| Molecular Formula | C₆H₁₁ClO | [PubChem][1] |

| Molecular Weight | 134.60 g/mol | [PubChem][1] |

| Appearance | Colorless to light yellow liquid (Expected) | [ChemBK][2] |

| Boiling Point | Not Experimentally Reported | - |

| Density | Not Experimentally Reported | - |

| LogP (Octanol/Water) | 1.83880 (Computed) | [ChemSrc][3] |

| SMILES | CC(C)C(C(=O)C)Cl | [PubChem][1] |

| InChIKey | OLBUMMGFVTVKFF-UHFFFAOYSA-N | [PubChem][1] |

Synthesis and Experimental Protocols

The most direct route to this compound is the α-chlorination of its parent ketone, 4-methyl-2-pentanone (B128772). This transformation can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for the selective monochlorination of ketones.

While a specific protocol for this compound is not extensively documented, the following procedure is adapted from a well-established method for the selective monochlorination of symmetrical ketones.[4]

Representative Protocol: α-Chlorination of 4-methyl-2-pentanone

Objective: To synthesize this compound via direct chlorination of 4-methyl-2-pentanone using sulfuryl chloride.

Materials:

-

4-methyl-2-pentanone (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.0 - 1.1 eq)

-

Methanol (B129727) (catalytic amount, e.g., 0.1 eq)

-

Dichloromethane (anhydrous, as solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methyl-2-pentanone (1.0 eq) and anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath. A catalytic amount of methanol is added.

-

Sulfuryl chloride (1.0-1.1 eq) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. The reaction generates gaseous byproducts (HCl and SO₂), so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Sulfuryl chloride is toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[1]

-

The reaction evolves HCl and SO₂ gases, which are corrosive and toxic.

-

The target compound, this compound, is classified as a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.[1]

Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

As an α-chloroketone, this compound is a bifunctional molecule whose reactivity is dominated by the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent. This dual reactivity makes it a powerful intermediate for synthesizing a variety of organic molecules.

1. Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the introduction of diverse functional groups.

2. Favorskii Rearrangement: A hallmark reaction of enolizable α-haloketones is the Favorskii rearrangement. In the presence of a base (e.g., alkoxide), this compound can rearrange to form a carboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the base. This reaction provides a route to highly branched carboxylic acid esters or amides.

Simplified mechanism of the Favorskii Rearrangement.

3. Role in Drug Development: While this compound itself is not a therapeutic agent, α-chloroketones as a class are crucial building blocks in pharmaceutical synthesis. They serve as key intermediates for constructing complex heterocyclic systems, which are prevalent scaffolds in many approved drugs. For instance, α-haloketones are precursors in the synthesis of imidazoles, thiazoles, and oxazoles through reactions like the Hantzsch thiazole (B1198619) synthesis or Robinson-Gabriel synthesis. Their ability to act as potent alkylating agents also makes them valuable in the development of covalent inhibitors, a growing area in drug discovery.

References

An In-depth Technical Guide on the Molecular Structure of 3-Chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylpentan-2-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts unique chemical reactivity, making these compounds valuable intermediates in a variety of organic syntheses. The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a leaving group (the chloride) allows for a range of nucleophilic substitution and addition reactions, rendering this compound a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, plausible experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a five-carbon pentanone backbone. A chlorine atom is substituted at the 3-position, and a methyl group is at the 4-position. The carbonyl group is located at the 2-position.

Key Structural Features:

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 134.60 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 134.0498427 Da | PubChem[1] |

| Monoisotopic Mass | 134.0498427 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 88.5 | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 850 | NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

Synthesis of this compound via Direct Chlorination

Objective: To synthesize this compound by the direct chlorination of 4-methylpentan-2-one.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Methylpentan-2-one

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) as solvent

-

Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure using Sulfuryl Chloride:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), dissolve 4-methylpentan-2-one (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred ketone solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Procedure using N-Chlorosuccinimide:

-

In a round-bottom flask, dissolve 4-methylpentan-2-one (1 equivalent) and a catalytic amount of a radical initiator such as benzoyl peroxide (if performing a radical-mediated chlorination) in a suitable solvent like carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct and wash the filter cake with a small amount of the solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts, multiplicities (singlet, doublet, quartet, etc.), and coupling constants would be characteristic of the structure.

-

¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[4] The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band in the region of 1715-1730 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. The C-Cl stretching vibration would likely appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the cleavage of the molecule.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | d | 1H | H-3 |

| ~2.5 | m | 1H | H-4 |

| ~2.3 | s | 3H | H-1 (CH₃-C=O) |

| ~1.1 | d | 6H | H-5 & H-5' (CH(CH₃)₂) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~205 | C-2 (C=O) |

| ~65 | C-3 (CH-Cl) |

| ~35 | C-4 (CH) |

| ~28 | C-1 (CH₃) |

| ~20 | C-5 & C-5' (CH(CH₃)₂) |

Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| 2970-2850 | C-H stretch (alkane) |

| 1725 | C=O stretch (ketone) |

| 1470, 1370 | C-H bend (alkane) |

| 750-650 | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 134/136 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 99 | [M - Cl]⁺ |

| 91 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-4-methylpentan-2-one, a valuable alpha-chloroketone intermediate in organic synthesis. The document details the most effective synthetic strategies, focusing on the regioselective chlorination of the precursor, 4-methylpentan-2-one. Key methodologies, including copper(II) chloride-mediated and ceric ammonium (B1175870) nitrate-catalyzed chlorination, are presented with detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated to provide a thorough understanding of the synthesis.

Introduction

Alpha-chloroketones are a class of organic compounds characterized by a chlorine atom positioned on the carbon adjacent to a carbonyl group. Their bifunctional nature, possessing two electrophilic sites, makes them highly versatile building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds. This compound is a specific alpha-chloroketone with significant potential as an intermediate in the development of novel chemical entities.

The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. The starting material, 4-methylpentan-2-one, is an unsymmetrical ketone with two alpha-carbons, each susceptible to chlorination. This guide focuses on methods that selectively introduce the chlorine atom at the more substituted alpha-carbon (C3), yielding the target molecule.

Synthetic Pathways and Methodologies

The most direct and efficient route to this compound is the regioselective alpha-chlorination of 4-methylpentan-2-one. Two prominent methods have been identified for achieving the desired regioselectivity, favoring chlorination at the more substituted carbon atom.

Copper(II) Chloride Mediated Chlorination

The reaction of ketones with copper(II) chloride is a well-established method for the selective synthesis of α-chloroketones at the more highly substituted α-carbon atom.[1] This method is particularly advantageous for unsymmetrical ketones where regiocontrol is crucial.

dot

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 3-chloro-4-methylpentan-2-one. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block. This guide summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of its physical properties, and includes relevant spectroscopic and safety information. A logical workflow for the synthesis and characterization of this compound is also presented.

Chemical Identity and Structure

This compound is a halogenated ketone. Its chemical structure consists of a pentanone backbone with a chlorine atom at the third position and a methyl group at the fourth position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₁ClO[1]

-

CAS Number: 2907-70-2[1]

-

Synonyms: 3-Chloro-4-methyl-2-pentanone[1]

Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 134.60 g/mol | PubChem[1] |

| Monoisotopic Mass | 134.0498427 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Refractive Index (Predicted) | 1.442 | ChemSpider |

| Polarizability (Predicted) | 14.15 ± 0.5 ų | ChemSpider |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of experimental spectra is not publicly available, the existence of a 13C NMR spectrum has been noted.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available for this compound, which can be used to confirm the carbon framework of the molecule.[2]

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center includes data for this compound, which would be critical for determining its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, a typical IR spectrum for a ketone would exhibit a strong characteristic absorption band for the carbonyl group (C=O) stretch, generally in the region of 1715 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis, purification, and determination of the key physical properties of this compound. These are generalized procedures and may require optimization for this specific compound.

Synthesis: α-Chlorination of a Ketone

A common method for the synthesis of α-chloroketones is the direct chlorination of the corresponding ketone, in this case, 4-methylpentan-2-one, under acidic or basic conditions.[3]

Reaction Scheme:

General Protocol (Acid-Catalyzed):

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet leading to a trap (to neutralize excess HCl gas) is charged with 4-methylpentan-2-one and a suitable solvent such as acetic acid.

-

Chlorination: A solution of chlorine gas (Cl₂) in the same solvent is added dropwise to the stirred ketone solution at a controlled temperature (typically room temperature or slightly below). The reaction is monitored for color change and the cessation of HCl evolution.

-

Work-up: Upon completion, the reaction mixture is poured into water to quench the reaction. The organic layer is separated, washed with a dilute solution of sodium bicarbonate to remove any remaining acid, and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product from the synthesis will likely contain unreacted starting material and potentially di-chlorinated byproducts. Purification can be achieved by vacuum distillation.

General Protocol (Vacuum Distillation):

-

The crude product is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a vacuum distillation apparatus.

-

The pressure is gradually reduced to the desired level.

-

The flask is heated gently, and the fraction corresponding to the boiling point of this compound at that pressure is collected.

Determination of Physical Properties

Boiling Point:

The boiling point can be determined using a simple distillation setup or a Thiele tube apparatus.[4] The observed boiling point should be corrected to standard pressure if necessary.

Density:

The density of the liquid can be determined using a pycnometer or a hydrometer. A simple and common laboratory method involves accurately weighing a known volume of the liquid.[5]

Solubility:

The solubility in water and various organic solvents can be determined by adding a small, measured amount of this compound to a known volume of the solvent and observing for dissolution. This can be done qualitatively (miscible/immiscible) or quantitatively by determining the concentration of a saturated solution.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Flammable liquid and vapor (H226)[1]

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

An In-depth Technical Guide to the Spectral Data of 3-chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-chloro-4-methylpentan-2-one (CAS No: 2907-70-2).[1] This document details the available and predicted spectral information, including ¹³C NMR, ¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for acquiring such data and visualizes key relationships and workflows.

Compound Information

IUPAC Name: this compound[1] Molecular Formula: C₆H₁₁ClO[1] Molecular Weight: 134.60 g/mol [1] Chemical Structure:

Chemical Structure of this compound

Spectral Data

The following sections present the available and predicted spectral data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (C2) | ~200-210 |

| -CHCl- (C3) | ~60-70 |

| -CH(CH₃)₂ (C4) | ~30-40 |

| -CH(CH₃)₂ (C5, C6) | ~15-25 |

| -C(=O)CH₃ (C1) | ~25-35 |

| Note: The chemical shifts are approximate and based on available data and spectral prediction. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides details about the proton environments in the molecule. The following are predicted chemical shifts and multiplicities.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -C(=O)CH₃ (H1) | 2.2 - 2.5 | Singlet (s) | 3H |

| -CHCl- (H3) | 4.0 - 4.5 | Doublet (d) | 1H |

| -CH(CH₃)₂ (H4) | 2.0 - 2.5 | Multiplet (m) | 1H |

| -CH(CH₃)₂ (H5, H6) | 0.9 - 1.2 | Doublet (d) | 6H |

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1715 - 1735 | Strong |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Fragment Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 134/136 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-CH₃]⁺ | 119/121 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 91/93 | Loss of an isopropyl group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

| Note: The presence of chlorine results in characteristic M and M+2 isotope peaks with an approximate ratio of 3:1.[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A pure sample of the analyte is required to avoid interfering signals.

-

The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.

-

For quantitative ¹³C NMR, a relaxation agent such as Cr(acac)₃ can be added to shorten T1 relaxation times.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically used with a spectral width of 12-16 ppm.

-

¹³C NMR: A standard proton-decoupled single-pulse experiment is common, with a spectral width of 0-220 ppm. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay (at least five times the longest T1) is used.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be analyzed in a liquid cell.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or solvent) is recorded.

-

The prepared sample is placed in the IR beam path.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum. The fragmentation of ketones is often characterized by α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[4]

Visualizations

Relationship between Chemical Structure and Spectral Data

General Workflow of Spectroscopic Analysis

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-4-methylpentan-2-one

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-4-methylpentan-2-one. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed interpretation of spectral data, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Chemical Structure and Predicted NMR Data

The chemical structure of this compound is presented below. The molecule possesses a chiral center at the C3 carbon, which influences the magnetic environments of nearby protons and carbons.

Structure:

The analysis of this structure leads to the prediction of distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established chemical shift ranges for various proton environments, taking into account the inductive effects of the carbonyl and chloro functional groups, as well as spin-spin coupling between adjacent non-equivalent protons. Protons on carbons adjacent to the carbonyl group and the chlorine atom are expected to be deshielded and thus appear at a lower field (higher ppm).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₃-C=O) | 2.2 - 2.4 | Singlet (s) | 3H | N/A |

| H-3 (CH-Cl) | 4.1 - 4.4 | Doublet (d) | 1H | 6.0 - 8.0 |

| H-4 (CH-(CH₃)₂) | 2.1 - 2.5 | Multiplet (m) | 1H | See H-3 and H-5 |

| H-5 ((CH₃)₂-CH) | 1.0 - 1.2 | Doublet (d) | 6H | 6.0 - 7.0 |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data is presented in the following table. The chemical shifts are estimated based on the carbon type and the presence of electronegative atoms and unsaturated groups. The carbonyl carbon (C2) is expected to have the largest chemical shift. The presence of the chlorine atom will cause a significant downfield shift for the C3 carbon. Due to the chiral center at C3, the two methyl carbons of the isopropyl group (C5) are diastereotopic and are predicted to have slightly different chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 25 - 35 |

| C2 (C=O) | 200 - 210 |

| C3 (CH-Cl) | 60 - 70 |

| C4 (CH-(CH₃)₂) | 30 - 40 |

| C5 ((CH₃)₂-CH) | 15 - 25 (two distinct signals) |

Experimental Protocol for NMR Data Acquisition

This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically 4-5 cm).

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: For a concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for structural elucidation.

Caption: Workflow for NMR spectral analysis of this compound.

Mass Spectrometry Analysis of 3-chloro-4-methylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-chloro-4-methylpentan-2-one, a halogenated ketone of interest in various chemical and pharmaceutical contexts. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents the data in a structured format, details a general experimental protocol for its analysis, and provides visual representations of the fragmentation pathway and experimental workflow.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with peaks at M+ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of 35Cl and 37Cl isotopes.[1]

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions of this compound.

| m/z (for 35Cl) | m/z (for 37Cl) | Predicted Fragment Ion | Structure of Fragment | Notes |

| 134 | 136 | [C6H11ClO]+• | [CH3C(=O)CH(Cl)CH(CH3)2]+• | Molecular Ion (M+•) |

| 99 | 101 | [C5H8ClO]+ | [CH3C(=O)CH(Cl)CHCH3]+ | Loss of a methyl radical (•CH3) |

| 91 | - | [C6H11O]+ | [CH3C(=O)CHCH(CH3)2]+ | Loss of a chlorine radical (•Cl) |

| 71 | - | [C4H7O]+ | [CH3C(=O)CHCH3]+ | α-cleavage, loss of isopropyl radical (•CH(CH3)2) |

| 57 | - | [C3H5O]+ | [CH3C(=O)CH2]+ | Rearrangement and cleavage |

| 43 | - | [C2H3O]+ | [CH3C=O]+ | Acylium ion, characteristic for ketones |

| 43 | - | [C3H7]+ | [CH(CH3)2]+ | Isopropyl cation |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions. The most common fragmentation pathways for ketones and halogenated compounds include α-cleavage and the loss of the halogen radical.[2]

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocols

A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This is a standard method for the analysis of volatile and semi-volatile organic compounds.

A. Sample Preparation

-

Dissolution: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be approximately 1 mg/mL.

-

Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Vial Transfer: Transfer the final diluted sample to a 2 mL autosampler vial with a screw cap and septum.

B. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes.

C. Data Acquisition and Analysis

-

Acquisition: Acquire the data using the instrument's data acquisition software.

-

Data Processing: Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation, if available.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to final data interpretation.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Stereochemistry of 3-chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-4-methylpentan-2-one is a chiral α-chloroketone with a single stereocenter at the C3 position. This guide provides a comprehensive overview of its stereochemical aspects, including the synthesis of its enantiomers, proposed methods for their separation and analysis, and the expected spectroscopic characteristics. Due to the limited availability of specific literature on this compound, this document outlines well-established methodologies for the stereochemical investigation of analogous α-chloro ketones. The experimental protocols and data presented herein are illustrative and intended to serve as a practical framework for researchers.

Introduction to the Stereochemistry of this compound

This compound possesses a chiral center at the carbon atom bearing the chlorine atom (C3). Consequently, it exists as a pair of enantiomers: (R)-3-chloro-4-methylpentan-2-one and (S)-3-chloro-4-methylpentan-2-one. The spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and stereoselective synthesis.

Caption: The two enantiomers of this compound.

Synthesis of this compound

The synthesis of racemic this compound can be achieved by the α-chlorination of the precursor ketone, 4-methylpentan-2-one.

Synthesis of the Precursor: 4-methylpentan-2-one

4-methylpentan-2-one can be synthesized via several industrial methods, including the self-condensation of acetone.[1][2]

Caption: A common industrial synthesis route for 4-methylpentan-2-one.

Racemic α-Chlorination of 4-methylpentan-2-one

The direct chlorination of 4-methylpentan-2-one at the α-position can be accomplished using various chlorinating agents.

Experimental Protocol (Illustrative):

To a solution of 4-methylpentan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is then quenched, and the product is purified by distillation or column chromatography to yield racemic this compound.

Proposed Enantioselective Synthesis

The asymmetric α-chlorination of ketones can be achieved using organocatalysis, providing a potential route to the individual enantiomers of this compound.[3]

References

The Dawn of a Potent Moiety: An In-depth Technical Guide to the Discovery and History of Alpha-Chloroketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-chloroketones, a class of reactive organic compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey, from an early 19th-century curiosity to indispensable tools in modern medicinal chemistry, is a testament to the enduring power of fundamental research. This technical guide delves into the core of alpha-chloroketone chemistry, tracing their historical discovery, elucidating key synthetic methodologies, and exploring their profound impact on our understanding of biological pathways and the development of targeted therapeutics. We will examine their mechanism of action as potent enzyme inhibitors and their role in modulating critical signaling cascades, providing a comprehensive resource for researchers and professionals in the field.

A Glimpse into the Past: The Discovery and Early History

The genesis of alpha-chloroketones can be traced back to the formative years of organic chemistry. While pinpointing a single definitive "discovery" remains a challenge of historical record, the first descriptions of alpha-halogenated ketones emerged in the late 18th and early 19th centuries. The synthesis of chloroacetone , one of the simplest alpha-chloroketones, is a key milestone. Although a specific individual is not definitively credited with its very first synthesis, the work of pioneering French chemists like Jean-Baptiste Dumas and Charles Gerhardt in the 1830s and 1840s on the reactions of chlorine with organic compounds laid the essential groundwork.

A significant advancement in the deliberate synthesis of alpha-chloroketones came with the development of the Nierenstein reaction in 1915 by German-British chemist Maximilian Nierenstein. This reaction provided a method for converting acyl chlorides to alpha-haloketones using diazomethane (B1218177). Another pivotal moment in the history of alpha-haloketone chemistry was the discovery of the Favorskii rearrangement in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. This reaction, involving the rearrangement of alpha-halo ketones in the presence of a base, opened up new synthetic possibilities and deepened the understanding of their reactivity.

These early discoveries, born from fundamental investigations into the reactivity of organic molecules, set the stage for the evolution of alpha-chloroketones from laboratory curiosities to powerful tools in the hands of synthetic and medicinal chemists.

The Chemist's Toolkit: Key Synthetic Methodologies

The synthesis of alpha-chloroketones has evolved significantly from the early, often hazardous, methods. Modern approaches prioritize safety, efficiency, and substrate scope.

Direct Chlorination of Ketones

The most straightforward approach to alpha-chloroketones is the direct chlorination of a ketone at the alpha-position. This can be achieved using various chlorinating agents.

Experimental Protocol: Direct Chlorination of Acetophenone (B1666503)

-

Materials: Acetophenone, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (B109758) (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, glassware for reflux and extraction.

-

Procedure:

-

Dissolve acetophenone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and slowly quench with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude alpha-chloroacetophenone, which can be further purified by distillation or chromatography.

-

The Nierenstein Reaction

Historically significant, the Nierenstein reaction utilizes diazomethane, a toxic and explosive reagent, making it less common in modern laboratories without specialized equipment.

Experimental Protocol: Nierenstein Reaction for the Synthesis of an Alpha-Chloroketone

-

Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

-

Materials: Acid chloride, Diazomethane solution in ether, Anhydrous diethyl ether, Hydrogen chloride (gas or solution in ether).

-

Procedure:

-

Dissolve the acid chloride (1 equivalent) in anhydrous diethyl ether and cool the solution to 0°C.

-

Slowly add a freshly prepared solution of diazomethane (2 equivalents) in ether to the stirred acid chloride solution. A yellow color indicates an excess of diazomethane.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully introduce anhydrous hydrogen chloride gas or a solution of HCl in ether to the reaction mixture until the yellow color disappears and nitrogen evolution ceases.

-

The reaction mixture is then washed with water, dried over a suitable drying agent, and the solvent is evaporated to afford the alpha-chloroketone.

-

Safer Alternatives to Diazomethane

Concerns over the safety of diazomethane have driven the development of alternative one-carbon homologation strategies to produce alpha-chloroketones from carboxylic acid derivatives.

Biological Significance: Alpha-Chloroketones as Probes and Therapeutics

The high reactivity of the carbon-chlorine bond adjacent to a carbonyl group makes alpha-chloroketones potent alkylating agents. This property has been ingeniously exploited in the design of enzyme inhibitors, which have become invaluable tools for studying biological processes and as starting points for drug development.

Mechanism of Action: Irreversible Enzyme Inhibition

Alpha-chloroketones typically act as irreversible inhibitors by forming a covalent bond with a nucleophilic residue in the active site of an enzyme. The ketone moiety often directs the inhibitor to the active site through non-covalent interactions that mimic the natural substrate. Once positioned, the electrophilic chloromethyl group reacts with a nearby nucleophile, such as the imidazole (B134444) side chain of histidine or the thiol group of cysteine.

// Nodes E [label="Enzyme Active Site\n(with Nucleophile Nu:)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACK [label="Alpha-Chloroketone\n(R-CO-CH2Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor Complex\n(Non-covalent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylated_E [label="Covalently Modified Enzyme\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges E -> Complex [label="Binding"]; ACK -> Complex; Complex -> Alkylated_E [label="Alkylation\n(Covalent Bond Formation)"]; }

Caption: General mechanism of irreversible enzyme inhibition by an alpha-chloroketone.Targeting Proteases: A Story of Specificity

A prime example of the power of alpha-chloroketones is in the development of specific protease inhibitors. By attaching a peptide sequence recognized by a particular protease to the chloromethyl ketone warhead, researchers can create highly selective inhibitors.

-

Tosyl-L-phenylalanyl-chloromethylketone (TPCK): TPCK is a well-known irreversible inhibitor of the serine protease chymotrypsin. The tosyl-phenylalanine moiety mimics the natural substrate of chymotrypsin, guiding the inhibitor to the active site where the chloromethyl group alkylates a critical histidine residue.

-

Tosyl-L-lysyl-chloromethylketone (TLCK): Similarly, TLCK is an irreversible inhibitor of trypsin, another serine protease. The lysine (B10760008) residue in TLCK directs it to the active site of trypsin, which has a preference for cleaving after basic amino acids.

These specific inhibitors have been instrumental in elucidating the roles of various proteases in physiological and pathological processes.

Impact on Cellular Signaling and Drug Development

The ability of alpha-chloroketones to selectively inhibit enzymes has profound implications for cellular signaling and has been a cornerstone of drug development efforts.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, cell survival, and proliferation. The activity of NF-κB is tightly controlled by the IκB kinase (IKK) complex. Certain alpha-chloroketones have been shown to inhibit NF-κB activation by targeting components of this pathway. For instance, some chloromethyl ketone-containing compounds can inhibit the proteasome, a cellular machine responsible for degrading the inhibitory IκB proteins, thereby preventing the release and nuclear translocation of NF-κB.

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACK_inhibitor [label="α-Chloroketone\nInhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> Proteasome [label="Ubiquitination &\nDegradation"]; Proteasome -> IkB [style=invis]; IkB -> NFkB [label="Inhibits"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Promotes"]; ACK_inhibitor -> Proteasome [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Inhibition of the NF-κB signaling pathway by an alpha-chloroketone targeting the proteasome.Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Alpha-chloroketones have been shown to induce apoptosis in cancer cells through various mechanisms. As inhibitors of caspases, a family of proteases central to the execution of apoptosis, they can directly influence this pathway. Paradoxically, while some alpha-chloroketones can inhibit caspases, others can promote apoptosis by targeting other cellular components, leading to the activation of the apoptotic cascade. For example, by inhibiting survival pathways like the PI3K/Akt pathway, they can tip the cellular balance towards apoptosis.

// Nodes ACK [label="Alpha-Chloroketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival_Pathway [label="Survival Pathways\n(e.g., PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Inhibition [label="Caspase Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ACK -> Survival_Pathway [label="Inhibits"]; ACK -> Caspase_Inhibition [label="Directly Inhibits"]; Survival_Pathway -> Apoptosis [label="Inhibits"]; Caspase_Inhibition -> Apoptosis [label="Blocks Execution"]; }

Caption: Dual roles of alpha-chloroketones in the regulation of apoptosis.Applications in Drug Development

The unique reactivity and biological activity of alpha-chloroketones have made them valuable scaffolds in drug development. They are key building blocks in the synthesis of a variety of therapeutic agents. Notably, they have been instrumental in the development of HIV protease inhibitors , a class of antiretroviral drugs that are a critical component of highly active antiretroviral therapy (HAART). The synthesis of these complex molecules often involves intermediates derived from alpha-chloroketones.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of representative alpha-chloroketones.

Table 1: Inhibitory Activity of TPCK and TLCK against Proteases

| Compound | Target Protease | Inhibition Type | Kᵢ (nM) | Reference |

| TPCK | Chymotrypsin | Irreversible | - | [3] |

| TLCK | Trypsin | Irreversible | - | [4] |

| TPCK | Caspase-3 | Irreversible | ~12,000 | [5] |

| TLCK | Caspase-3 | Irreversible | ~54,500 | [5] |

Table 2: Cytotoxicity of Alpha-Chloroketone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| TPCK | Leukemia (HL-60) | ~20 | Apoptosis induction | [4] |

| TPCK | Hepatoma (7777) | - | Inhibition of protein synthesis | [6] |

| TLCK | Hepatoma (7777) | - | Inhibition of protein synthesis | [6] |

Conclusion

From their obscure origins in the early days of organic chemistry to their current status as sophisticated tools in chemical biology and drug discovery, alpha-chloroketones have had a remarkable journey. Their story is a powerful illustration of how fundamental research into chemical reactivity can lead to profound biological insights and the development of life-saving medicines. The ability to precisely design alpha-chloroketone-based molecules to target specific enzymes and signaling pathways continues to be a vibrant area of research, promising new therapeutic strategies for a range of diseases, from cancer to viral infections. As our understanding of cellular processes deepens, the versatile and potent nature of the alpha-chloroketone moiety will undoubtedly continue to inspire the next generation of scientific discovery.

References

- 1. orgsyn.org [orgsyn.org]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Safety and Hazards of 3-chloro-4-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-chloro-4-methylpentan-2-one (CAS No: 2907-70-2). The document is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in a laboratory setting. It covers the chemical and physical properties, toxicological data, hazard classifications, and recommended safety procedures. Due to a lack of publicly available, specific experimental studies on this compound, this guide synthesizes information from safety data sheets, chemical databases, and general toxicological testing guidelines.

Chemical Identification and Physical Properties

This compound is a halogenated ketone. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | PubChem[1] |

| Molecular Weight | 134.60 g/mol | PubChem[1] |

| CAS Number | 2907-70-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| LogP | 1.83880 | ChemSrc[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification as provided by the European Chemicals Agency (ECHA) is summarized in Table 2.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Warning

Signal Word: Warning

Toxicological Information